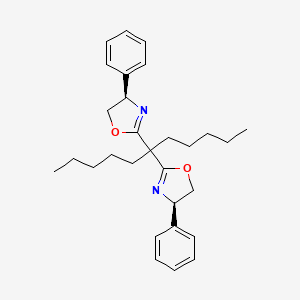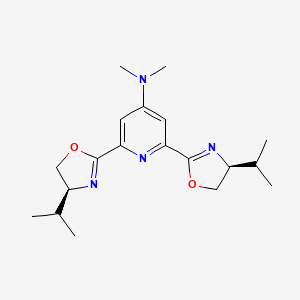
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-N,N-dimethylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-N,N-dimethylpyridin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes two oxazoline rings attached to a pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-N,N-dimethylpyridin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the oxazoline rings, which are then attached to the pyridine core through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the use of palladium catalysts and anhydrous conditions can be crucial for the successful synthesis of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process. Additionally, green chemistry principles, such as the use of renewable solvents and catalysts, are increasingly being adopted to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-N,N-dimethylpyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-N,N-dimethylpyridin-4-amine is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science .
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies .
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to modulate specific biochemical pathways suggests it could be useful in treating certain diseases, although more research is needed to fully understand its efficacy and safety .
Industry
In industrial applications, this compound is used in the synthesis of advanced materials and specialty chemicals. Its role as a catalyst in polymerization reactions and its use in the production of high-performance materials are notable examples .
Wirkmechanismus
The mechanism of action of 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its interaction with biological macromolecules can modulate enzymatic activity and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Known for its use in coordination chemistry and catalysis.
2,6-Bis(benzimidazol-2-yl)pyridine: Exhibits similar coordination properties but with different electronic effects due to the benzimidazole rings.
2,6-Bis(4,5-dimethyl-1H-imidazol-2-yl)pyridine: Another related compound with applications in spin-crossover studies.
Uniqueness
What sets 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-N,N-dimethylpyridin-4-amine apart is its unique combination of oxazoline rings and isopropyl groups, which confer distinct steric and electronic properties. These features enhance its stability and reactivity, making it particularly valuable in specialized applications .
Eigenschaften
Molekularformel |
C19H28N4O2 |
|---|---|
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
N,N-dimethyl-2,6-bis[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-4-amine |
InChI |
InChI=1S/C19H28N4O2/c1-11(2)16-9-24-18(21-16)14-7-13(23(5)6)8-15(20-14)19-22-17(10-25-19)12(3)4/h7-8,11-12,16-17H,9-10H2,1-6H3/t16-,17-/m1/s1 |
InChI-Schlüssel |
HPMWNRNYKADIRZ-IAGOWNOFSA-N |
Isomerische SMILES |
CC(C)[C@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@H](CO3)C(C)C)N(C)C |
Kanonische SMILES |
CC(C)C1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



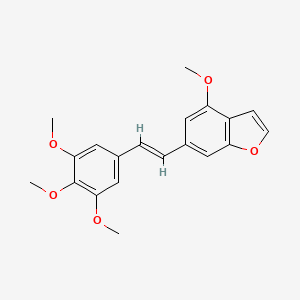
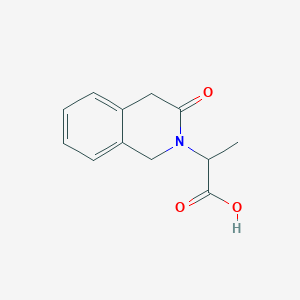
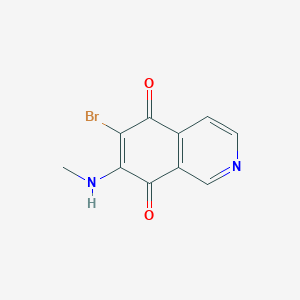

![Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881132.png)
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide](/img/structure/B12881135.png)
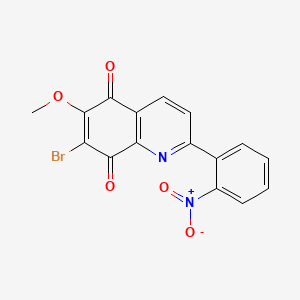
![2-Isopropylbenzo[d]oxazole](/img/structure/B12881142.png)

![5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12881155.png)

